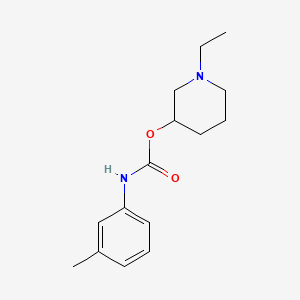
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester is a chemical compound with a complex structure that includes a piperidine ring, an ester functional group, and a carbanilic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester typically involves the esterification of m-Methylcarbanilic acid with N-ethyl-3-piperidinol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield m-Methylcarbanilic acid and N-ethyl-3-piperidinol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for ester reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: m-Methylcarbanilic acid and N-ethyl-3-piperidinol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects. The piperidine ring may also play a role in binding to target molecules and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- m-Methylcarbanilic acid, N-methyl-3-piperidinyl ester
- m-Methylcarbanilic acid, N-ethyl-4-piperidinyl ester
- m-Methylcarbanilic acid, N-propyl-3-piperidinyl ester
Uniqueness
m-Methylcarbanilic acid, N-ethyl-3-piperidinyl ester is unique due to its specific combination of functional groups and structural features. The presence of the N-ethyl group and the position of the piperidine ring contribute to its distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
33531-58-7 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
(1-ethylpiperidin-3-yl) N-(3-methylphenyl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-3-17-9-5-8-14(11-17)19-15(18)16-13-7-4-6-12(2)10-13/h4,6-7,10,14H,3,5,8-9,11H2,1-2H3,(H,16,18) |
Clave InChI |
ISADCDVTGCDIGA-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)OC(=O)NC2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


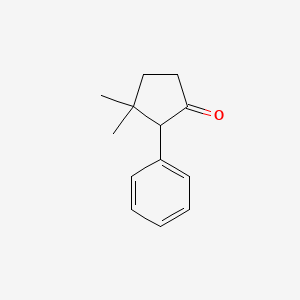
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)



![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
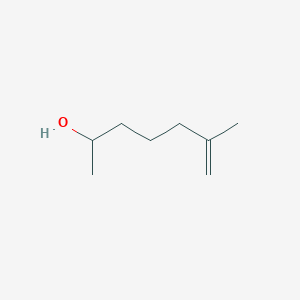
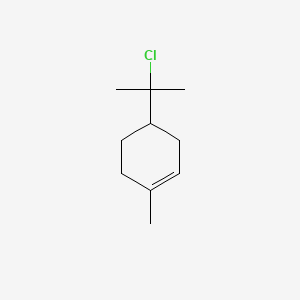
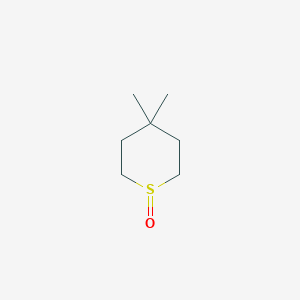
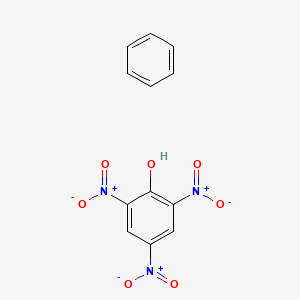

![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)


